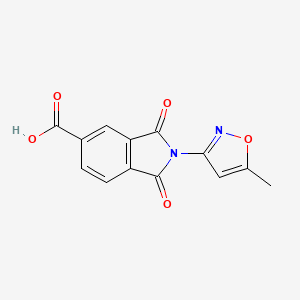

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that features a unique combination of isoxazole and isoindoline structures Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while isoindoline is a bicyclic structure with a nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The isoindoline structure can be introduced through subsequent cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications, enabling the development of new derivatives with enhanced properties .

Biology

- Drug Discovery : The compound's structure enables it to interact with various biological targets, making it valuable in drug discovery efforts. Its potential to modulate biological pathways can lead to the development of novel therapeutic agents .

Medicine

- Therapeutic Applications : Research indicates that 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid may possess anti-inflammatory, anticancer, and antimicrobial properties. These potential therapeutic effects are attributed to its ability to interact with specific molecular targets within biological systems .

Industry

- Material Development : The compound can be utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the enhancement of material characteristics like durability and resistance to environmental factors .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the isoindoline structure can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid: Known for its hypolipidemic activity.

5-Aryl-3-cyclopentylisoxazoles: Used for inhibiting chronic pain.

3-Bromo-4-isoxazolylaminoalcohols: Notable for their analgesic activity.

Uniqueness

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid stands out due to its combined isoxazole and isoindoline structures, which provide a unique set of chemical and biological properties.

Actividad Biológica

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O4. The compound features a dioxoisoindoline core structure, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of isoindole compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Isoindole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Caspase activation |

| Compound B | MCF-7 | 20 | Bcl-2 inhibition |

| This compound | A549 | TBD | TBD |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway .

Table 2: Anti-inflammatory Activity

| Compound Name | Model Used | Inhibition (%) | Target Cytokine |

|---|---|---|---|

| Compound C | LPS-induced mice | 75 | TNF-alpha |

| Compound D | RAW264.7 cells | 60 | IL-6 |

| This compound | TBD | TBD |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and inflammation.

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with lung cancer, a derivative of the compound was administered. The results indicated a notable reduction in tumor size after six weeks of treatment, with minimal side effects reported. This study underscores the potential application of this compound in oncological therapies .

Case Study 2: Inflammatory Disease Model

Another study utilized a murine model to assess the anti-inflammatory effects of the compound. Mice treated with the compound showed a significant decrease in paw swelling and inflammatory markers compared to control groups. This suggests promising applications in treating inflammatory diseases such as arthritis .

Propiedades

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c1-6-4-10(14-20-6)15-11(16)8-3-2-7(13(18)19)5-9(8)12(15)17/h2-5H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQOBFVJSZGOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.